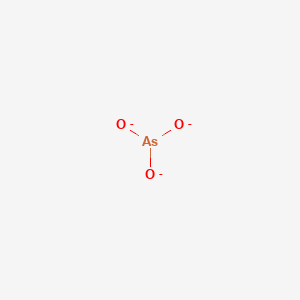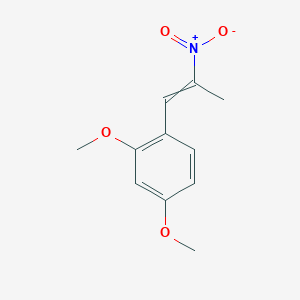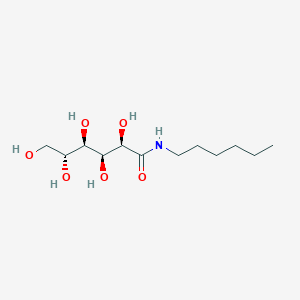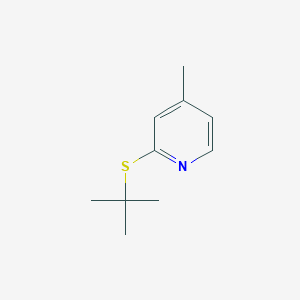![molecular formula C22H44O5S B098696 1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate CAS No. 18366-27-3](/img/structure/B98696.png)
1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate is a chemical compound characterized by its unique structure, which includes an octadec-9-enyloxy group attached to a propyl hydrogen sulphate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate typically involves the reaction of octadec-9-en-1-ol with a suitable sulfonating agent. One common method is the reaction of octadec-9-en-1-ol with chlorosulfonic acid, followed by neutralization with a base to yield the desired product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydrogen sulphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminium hydride in anhydrous ether
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Alcohols or alkanes
Substitution: Azides, thiols, or other substituted derivatives
Aplicaciones Científicas De Investigación
1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mecanismo De Acción
The mechanism of action of 1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-9-Octadecenoic acid 3-(octadecyloxy)propyl ester
- 9,12-Octadecadienoic acid (Z,Z)-
- (Z)-Octadec-9-enenitrile
Uniqueness
1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate stands out due to its specific hydrogen sulphate group, which imparts unique chemical reactivity and biological activity
Propiedades
Número CAS |
18366-27-3 |
|---|---|
Fórmula molecular |
C22H44O5S |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
1-[(Z)-octadec-9-enoxy]butan-2-yl hydrogen sulfate |
InChI |
InChI=1S/C22H44O5S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-21-22(4-2)27-28(23,24)25/h11-12,22H,3-10,13-21H2,1-2H3,(H,23,24,25)/b12-11- |
Clave InChI |
CXECSFAECLYBNS-QXMHVHEDSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCOCC(CC)OS(=O)(=O)O |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCOCC(CC)OS(=O)(=O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCOCC(CC)OS(=O)(=O)O |
| 18366-27-3 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















